molecular formula C17H15FN4O4S B2381202 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040647-36-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2381202
CAS RN: 1040647-36-6
M. Wt: 390.39
InChI Key: PYUZUIKJULZOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H15FN4O4S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging Agents

Compounds within the pyrazolo[3,4-d]pyrimidine family have been investigated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines, similar in structure to the specified compound, showed high affinity for TSPO, indicating their potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Antimicrobial and Anticancer Activities

Research on pyrazolo[1,5-a]pyrimidines has also highlighted their potent in vitro inhibition of Mycobacterium tuberculosis growth, suggesting their application in treating tuberculosis. These compounds' structure–activity relationship studies showed that certain analogues exhibited potent antimicrobial activity, highlighting their potential as M. tuberculosis inhibitors (Sutherland et al., 2022).

Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez et al., 2016).

Peripheral Benzodiazepine Receptor Imaging

Additionally, fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their selectivity and affinity for peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). These studies aimed to develop compounds suitable for imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET), indicating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in receptor targeting and imaging (Fookes et al., 2008).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-[2-(4-fluorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c18-12-3-1-11(2-4-12)15(23)8-21-10-19-16-14(17(21)24)7-20-22(16)13-5-6-27(25,26)9-13/h1-4,7,10,13H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUZUIKJULZOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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